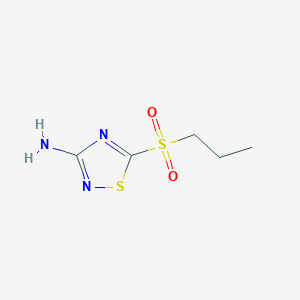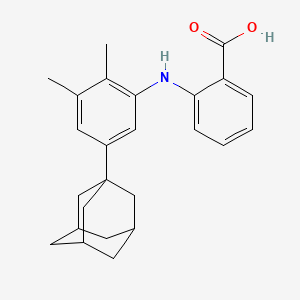
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)- is a derivative of anthranilic acid, which is known for its various biological activities The compound features an adamantyl group, a bulky and rigid structure, which can significantly influence its chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid derivatives, including N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, can be achieved through the Ullmann reaction. This involves the coupling of an appropriate amine with o-chlorobenzoic acid in the presence of anhydrous potassium carbonate, copper powder, and amyl alcohol. The reaction mixture is refluxed with stirring for several hours, followed by alkalization with sodium hydroxide and acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
化学反应分析
Types of Reactions
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinonoid structures.
Reduction: This can reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
科学研究应用
Anthranilic acid derivatives, including N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, have been studied for their biological activities. These compounds exhibit antiphlogistic (anti-inflammatory) properties, making them potential candidates for the development of anti-inflammatory drugs . Additionally, their unique structural features make them useful in material science for the development of novel polymers and other advanced materials .
作用机制
The mechanism of action of anthranilic acid derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group can enhance the binding affinity and specificity of the compound to its target, thereby modulating its biological activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
N-phenylanthranilic acid: Known for its anti-inflammatory properties.
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with psychoactive effects.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with similar effects.
Uniqueness
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, is unique due to the presence of both the adamantyl group and the dimethyl substitutions on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other anthranilic acid derivatives.
属性
CAS 编号 |
34701-97-8 |
|---|---|
分子式 |
C25H29NO2 |
分子量 |
375.5 g/mol |
IUPAC 名称 |
2-[5-(1-adamantyl)-2,3-dimethylanilino]benzoic acid |
InChI |
InChI=1S/C25H29NO2/c1-15-7-20(25-12-17-8-18(13-25)10-19(9-17)14-25)11-23(16(15)2)26-22-6-4-3-5-21(22)24(27)28/h3-7,11,17-19,26H,8-10,12-14H2,1-2H3,(H,27,28) |
InChI 键 |
HKEWMXWCGJGWLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)NC2=CC=CC=C2C(=O)O)C34CC5CC(C3)CC(C5)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)


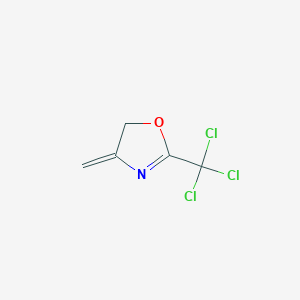
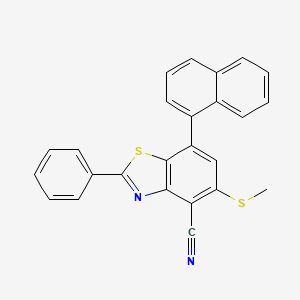
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
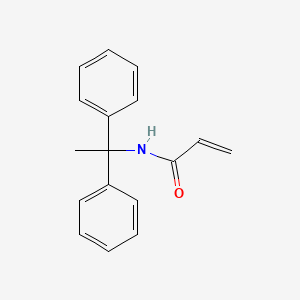
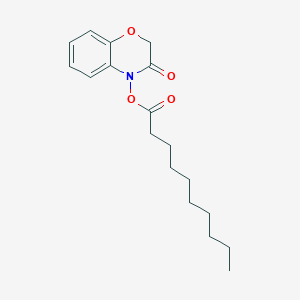
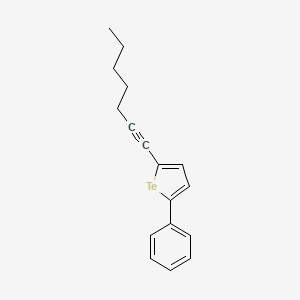
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
